5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine
Description
The compound 5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a bicyclic heterocyclic molecule featuring an oxazole ring fused to a partially saturated pyridine core. The 2-chlorophenylmethanesulfonyl group at position 5 introduces steric bulk and electronic effects, making it distinct from simpler oxazolo-pyridine derivatives.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c14-12-4-2-1-3-10(12)9-20(17,18)16-6-5-13-11(8-16)7-15-19-13/h1-4,7H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTZPKVPNTXQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound contains a pyridine ring, which is a basic aromatic ring structure found in many important natural products and synthetic compounds. Pyridine derivatives have been found to exhibit a wide range of pharmacological activities . A large number of research articles and patents have described them, and several drugs based on its nucleus have come into light .
The compound also contains a sulfonyl group attached to a chlorophenyl group, which might influence its reactivity and interaction with biological targets. The presence of these functional groups could potentially affect the compound’s solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are important factors in drug design .
Biological Activity
5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
- Molecular Formula : C13H13ClN2O3S
- Molecular Weight : 312.77 g/mol
- CAS Number : 1903540-46-4
Anticancer Activity
Recent studies have highlighted the potential of oxazolo derivatives in cancer therapy. The compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:
- Cytotoxic Activity : In vitro studies indicated significant cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .
- Kinase Inhibition : The compound exhibits inhibitory activity against several kinases including VEGFR-2 and adenosine kinase. Inhibition of these kinases is crucial as they are involved in tumor angiogenesis and proliferation . The IC50 values for VEGFR-2 have been reported as low as 0.33 μM, indicating potent activity .
- Pro-apoptotic Effects : The compound may activate the caspase cascade, leading to apoptosis in cancer cells. This mechanism is vital for the elimination of malignant cells .
Enzyme Inhibition
Beyond its anticancer properties, the compound has demonstrated enzyme inhibition capabilities:
- Acetylcholinesterase Inhibition : Some derivatives of oxazolo compounds have shown strong inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases .
- Urease Inhibition : The compound has also been tested for urease inhibition, with several derivatives showing high activity levels. This is particularly relevant for treating infections caused by urease-producing bacteria .
Case Studies
Several studies have explored the biological activity of related compounds within the oxazolo family:
- In Vitro Evaluation : A study synthesized a series of oxazolo derivatives that were evaluated for their cytotoxicity against various cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity .
- Docking Studies : Computational docking studies have provided insights into how these compounds interact with target proteins at the molecular level, enhancing our understanding of their mechanisms of action .
Summary of Biological Activities
The following table summarizes the key biological activities associated with 5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine:
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anticancer | Cytotoxic effects on various cancer cell lines | A549: Not specified; MCF7: Not specified; HT29: Not specified |
| Kinase Inhibition | VEGFR-2 and adenosine kinase inhibition | VEGFR-2: 0.33 μM |
| Enzyme Inhibition | Acetylcholinesterase and urease inhibition | Acetylcholinesterase: Not specified; Urease: High activity reported |
| Pro-apoptotic Effects | Activation of caspase cascade leading to apoptosis | Not specified |
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Ring System Differences: Imidazo and thieno analogs exhibit distinct electronic properties; imidazole’s basicity and thiophene’s aromaticity may influence solubility and target binding .
- Salt Forms : Hydrochloride salts (e.g., in ) improve crystallinity and stability, which are critical for pharmaceutical formulations .
Q & A
Basic: What are the most reliable synthetic routes for 5-[(2-chlorophenyl)methanesulfonyl]-oxazolo[4,5-c]pyridine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of precursors such as substituted pyridines and sulfonyl chlorides. A robust method includes:
- Step 1: Reacting 4-aminopyridinol derivatives with 2-chlorophenylmethanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide intermediate.
- Step 2: Cyclization using microwave-assisted conditions with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, achieving yields >75% in 10–15 minutes .
Optimization Tips: - Use microwave irradiation to reduce reaction time and improve regioselectivity.
- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to avoid by-products.
Basic: How is the molecular structure of this compound characterized, and what software tools are recommended for crystallographic refinement?
Methodological Answer:
- X-ray Crystallography: Single crystals are grown via slow evaporation in ethanol/dichloromethane (1:1). Data collection is performed at 100 K using Mo-Kα radiation.
- Refinement Tools: SHELXTL (for small molecules) or SHELXL (for high-resolution data) are industry standards. Key parameters:
Advanced: What strategies are effective for modifying the oxazolo[4,5-c]pyridine scaffold to enhance reactivity or biological activity?
Methodological Answer:
- Substituent Engineering:
- Functionalization:
Advanced: How can researchers evaluate the compound’s potential bioactivity, and what are common pitfalls in assay design?
Methodological Answer:
- In Vitro Assays:
- Pitfalls to Avoid:
Advanced: What computational approaches are suitable for predicting binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide (Schrödinger) with crystal structures from the PDB (e.g., 4AC0 for kinase targets). Focus on π-π stacking between the oxazole ring and aromatic residues.
- ADME Prediction:
Advanced: How should conflicting data on biological activity or synthetic yields be resolved?
Methodological Answer:
- Statistical Analysis: Apply ANOVA to compare yields across synthetic batches (e.g., microwave vs. conventional heating).
- Biological Replicates: Repeat assays in triplicate with blinded controls. Use Z-factor >0.5 to confirm assay robustness.
- Case Study: Discrepancies in antimicrobial activity (e.g., MIC variations) may arise from differences in bacterial strain susceptibility. Validate using clinical isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
